molecular formula C36H31N3O5S3 B8681702 Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(isopropenyl)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate CAS No. 61585-90-8

Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(isopropenyl)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate

Cat. No. B8681702
CAS RN: 61585-90-8
M. Wt: 681.8 g/mol
InChI Key: XIWJNWWOPFNDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(isopropenyl)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate is a useful research compound. Its molecular formula is C36H31N3O5S3 and its molecular weight is 681.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(isopropenyl)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(isopropenyl)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61585-90-8

Product Name

Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(isopropenyl)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate

Molecular Formula

C36H31N3O5S3

Molecular Weight

681.8 g/mol

IUPAC Name

benzhydryl 2-[2-(1,3-benzothiazol-2-yldisulfanyl)-4-oxo-3-[(2-phenoxyacetyl)amino]azetidin-1-yl]-3-methylbut-3-enoate

InChI

InChI=1S/C36H31N3O5S3/c1-23(2)31(35(42)44-32(24-14-6-3-7-15-24)25-16-8-4-9-17-25)39-33(41)30(38-29(40)22-43-26-18-10-5-11-19-26)34(39)46-47-36-37-27-20-12-13-21-28(27)45-36/h3-21,30-32,34H,1,22H2,2H3,(H,38,40)

InChI Key

XIWJNWWOPFNDHF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C(C(C3=O)NC(=O)COC4=CC=CC=C4)SSC5=NC6=CC=CC=C6S5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A distilled solution of diazomethane in ether (containing 1.3 mM of diazomethane) is added to a solution of crude 2-[4-(benzthiazol-2-yldithio)-3-phenoxyacetamido-2-oxo-azetidin-1-yl]-3-hydroxy-crotonic acid diphenylmethyl ester, obtained by ozonisation of 681 mg (1.0 mM) of 2-[4-(benzthiazol-2-yldithio)-3-phenoxyacetamido-2-oxoazetidin-1-yl]-3-methylene-butyric acid diphenylmethyl ester, in 5 ml of methylene chloride at 0° C. The mixture is stirred for one hour at 0° C. and washed with water, and the organic layer is dried over sodium sulphate. The solvents are removed in vacuo and the residue is chromatographed on 35 g of acid-washed silica gel, using toluene/ethyl acetate, 2:1. An isomer mixture consisting of 2-[4-(benzthiazol-2-yldithio)-3-phenoxyacetamido-2-oxoazetidin-1-yl]-3-methoxy-crotonic acid diphenylmethyl ester and the corresponding isocrotonic acid diphenylmethyl ester is obtained. IR spectrum (in CH2Cl2): 5.60, 5.88, 6.67, 9.15 and 9.92 μ.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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